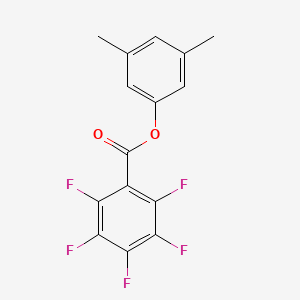

3,5-dimethylphenyl pentafluorobenzoate

Description

Strategic Importance of Fluorinated Aromatic Esters in Chemical Synthesis and Research

Fluorinated aromatic esters are a cornerstone of modern chemical research due to the profound influence of fluorine on molecular properties. The incorporation of fluorine atoms into an aromatic ring dramatically alters its electronic character, stability, and reactivity. sigmaaldrich.com Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect, which can significantly modify the properties of adjacent functional groups. ossila.com

In the context of esters, a fluorinated acyl group, such as pentafluorobenzoyl, renders the ester highly reactive towards nucleophilic acyl substitution. This heightened reactivity makes these esters valuable as "activated" esters in synthesis, facilitating reactions under milder conditions. nih.gov Furthermore, the introduction of fluorine can enhance metabolic stability in drug candidates by blocking sites susceptible to oxidative metabolism. fishersci.com This is a critical strategy in medicinal chemistry for improving the pharmacokinetic profiles of bioactive molecules. In materials science, the thermal stability and chemical resistance of polymers like polyesters and polyamides are significantly improved by the incorporation of fluorinated aromatic units. sigmaaldrich.com

Key Strategic Advantages of Incorporating Fluorine into Aromatic Esters

| Advantage | Description | Application Area |

|---|---|---|

| Enhanced Reactivity | The strong electron-withdrawing nature of fluorine atoms makes the ester carbonyl more electrophilic, facilitating nucleophilic attack. | Organic Synthesis, Polymer Chemistry |

| Metabolic Stability | C-F bonds are exceptionally strong and can block metabolic oxidation at specific positions on a drug molecule, increasing its half-life. fishersci.com | Medicinal Chemistry, Pharmaceuticals |

| Increased Lipophilicity | Fluorine substitution can increase a molecule's affinity for nonpolar environments, which can improve membrane permeability. google.com | Drug Design, Agrochemicals |

| Modified Acidity/Basicity | Fluorine's inductive effect can significantly alter the pKa of nearby acidic or basic centers. | Physical Organic Chemistry, Catalyst Design |

| Unique Intermolecular Interactions | The C-F bond can participate in dipole-dipole interactions and weak hydrogen bonds, influencing crystal packing and molecular recognition. | Materials Science, Supramolecular Chemistry |

The Significance of the 3,5-Dimethylphenyl Moiety in Advanced Molecular Architectures

The 3,5-dimethylphenyl group, derived from 3,5-dimethylphenol (B42653) (also known as 3,5-xylenol), is a crucial building block in the design of advanced molecular architectures. chemspider.com Unlike simpler phenyl groups, the substitution pattern of the 3,5-dimethylphenyl moiety provides a unique combination of steric and electronic properties. The two methyl groups are located in the meta positions relative to the point of attachment (the oxygen atom in the case of the ester), which has several important implications.

First, the methyl groups are electron-donating, increasing the electron density of the aromatic ring. This can influence the reactivity of the ring and the properties of the attached functional group. Second, the specific 3,5-substitution pattern creates defined steric bulk around the functional group without encumbering the positions immediately adjacent (ortho positions). This steric control is vital in medicinal chemistry for tuning the binding affinity of a ligand to its receptor and can prevent unwanted intermolecular interactions in materials. nih.gov 3,5-Dimethylphenol itself is a key intermediate in the synthesis of various products, including antioxidants, dyes, and pharmaceuticals, highlighting the industrial relevance of this structural unit. chemspider.comnih.gov In complex structures, this moiety serves as a scaffold to orient other functional groups in a precise three-dimensional arrangement.

Research Landscape and Thematic Areas for Pentafluorobenzoate Esters

Research involving pentafluorobenzoate esters is diverse, spanning organic synthesis, polymer science, and analytical chemistry. The central feature driving this research is the highly electron-deficient pentafluorophenyl ring. This perfluorinated system makes pentafluorobenzoate a superb leaving group in various chemical transformations.

A major area of research is their use as synthetic intermediates. For instance, the para-fluorine atom of the pentafluorophenyl ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups at this position, making pentafluorobenzoate esters versatile precursors for more complex molecules. For example, methyl pentafluorobenzoate is used to synthesize linkers for creating graft polymers, where it undergoes substitution with sodium azide (B81097) at the para-position as an initial step. ossila.com

In polymer chemistry, pentafluorobenzoate esters are used as monomers or modifying agents to create high-performance fluoropolymers with desirable properties such as high thermal stability and low surface energy. They also find application in the synthesis of luminescent metal complexes, where the pentafluorobenzoate ligand can coordinate to metal centers. ossila.com

Examples of Pentafluorobenzoate Esters in Research

| Compound | CAS Number | Research Application Area |

|---|---|---|

| Methyl Pentafluorobenzoate | 36629-42-2 | Intermediate for polymer linkers; precursor for luminescent metal complexes. sigmaaldrich.comossila.com |

| Benzyl Pentafluorobenzoate | 104856-46-4 | Building block in organic synthesis; used in studies of ester reactivity. |

| 2-Butyl Pentafluorobenzoate | 99483-12-2 | Used in studies of physical organic properties like heat capacity and partition coefficients. |

Overview of Key Challenges and Opportunities in the Study of Complex Aromatic Esters

The study of complex aromatic esters like 3,5-dimethylphenyl pentafluorobenzoate presents both significant challenges and exciting opportunities for chemists.

Challenges: One of the primary challenges is synthetic accessibility. The construction of multi-substituted aromatic compounds often requires multi-step syntheses with careful control over regioselectivity to achieve the desired substitution pattern. For a molecule like this compound, the esterification reaction itself is straightforward, but the synthesis of the precursors, particularly substituted phenols, can be complex. Another challenge is predicting the precise properties that will emerge from the combination of different functional moieties. The electronic effects of the electron-donating dimethylphenyl group and the electron-withdrawing pentafluorobenzoyl group are opposing, and their net effect on the ester's stability, reactivity, and conformation can be difficult to model accurately.

Opportunities: The opportunities in this area are vast. By strategically combining different aromatic systems, researchers can create molecules with novel, emergent properties. The development of new synthetic methodologies, such as those employing photoredox or electrochemical catalysis, is making it easier to forge bonds and construct complex aromatic structures that were previously difficult to access.

For this compound, the opportunities lie in its potential application as a specialized chemical building block. The combination of a highly activated acyl group with a sterically defined phenyl group could make it a useful monomer for creating specialty polymers with controlled architectures. Furthermore, the unique electronic and steric profile could be explored in the context of agrochemicals or as a scaffold in medicinal chemistry, where the metabolic stability conferred by the fluorinated ring and the specific spatial arrangement provided by the dimethylphenyl group could lead to the development of new active compounds. The exploration of such complex esters opens new avenues for creating functional molecules tailored for specific, high-value applications.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl) 2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F5O2/c1-6-3-7(2)5-8(4-6)22-15(21)9-10(16)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGGPEXJFJDRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry

Diverse Synthetic Routes to 3,5-Dimethylphenyl Pentafluorobenzoate

The synthesis of this compound is primarily achieved through the formation of an ester linkage between 3,5-dimethylphenol (B42653) and a pentafluorobenzoyl moiety. Various methodologies have been developed to facilitate this transformation, each with its own set of advantages and optimizations.

Esterification Strategies and Optimization

Esterification, the foundational reaction for creating the target molecule, can be approached through several catalytic and high-yield protocols.

The direct esterification of 3,5-dimethylphenol with pentafluorobenzoic acid is often facilitated by catalysts to enhance reaction rates and yields. One of the most effective methods is the Steglich esterification, which utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org The reaction proceeds under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups. nih.gov

The general mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the DMAP catalyst to form a more reactive acyl-pyridinium species. Finally, the hydroxyl group of 3,5-dimethylphenol attacks this activated acyl group, leading to the formation of the desired ester and releasing the DMAP catalyst. The dicyclohexylurea byproduct precipitates from the reaction mixture, simplifying purification. nih.gov

Table 1: Key Reagents in Catalytic Esterification

| Reagent | Role |

|---|---|

| Pentafluorobenzoic Acid | Acylating Agent |

| 3,5-Dimethylphenol | Nucleophile (Alcohol) |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Dehydrating/Coupling Agent |

| DMAP (4-Dimethylaminopyridine) | Acyl-Transfer Catalyst |

| Dichloromethane (B109758) (DCM) | Anhydrous Solvent |

Achieving high yields in the synthesis of this compound necessitates careful optimization of reaction conditions. The Steglich esterification, for instance, has been shown to provide excellent yields, often exceeding 90%, when optimized. organic-chemistry.org Key parameters for optimization include the stoichiometry of the reactants and catalysts, reaction temperature, and time. Typically, the reaction is carried out in an anhydrous aprotic solvent like dichloromethane (DCM) at room temperature. organic-chemistry.org The use of a slight excess of the carboxylic acid and DCC can help drive the reaction to completion.

An alternative high-yielding approach involves the use of an activated derivative of pentafluorobenzoic acid, as detailed in the following section.

Synthesis via Activated Pentafluorobenzoic Acid Derivatives

To circumvent the need for in-situ activation of the carboxylic acid, pre-activated derivatives of pentafluorobenzoic acid are commonly used. The most prominent among these is pentafluorobenzoyl chloride. taylorfrancis.com This acyl chloride is a highly reactive electrophile that readily reacts with phenols in the presence of a base to form the corresponding ester.

The reaction of pentafluorobenzoyl chloride with 3,5-dimethylphenol is typically carried out in a suitable solvent, such as dichloromethane or pyridine (B92270), with a tertiary amine base like triethylamine (B128534) or pyridine itself acting as a scavenger for the hydrochloric acid byproduct. This method is generally fast and efficient, leading to high yields of the desired product.

Table 2: Reaction Parameters for Synthesis using Pentafluorobenzoyl Chloride

| Parameter | Condition |

|---|---|

| Reactants | 3,5-Dimethylphenol, Pentafluorobenzoyl Chloride |

| Base | Triethylamine or Pyridine |

| Solvent | Dichloromethane or Pyridine |

| Temperature | 0 °C to Room Temperature |

| Byproduct | Triethylammonium chloride or Pyridinium chloride |

Preparation from 3,5-Dimethylphenol and Related Phenols

The availability and purity of the starting material, 3,5-dimethylphenol, are crucial for the successful synthesis of the target ester. 3,5-Dimethylphenol can be synthesized through various routes. One common industrial method involves the catalytic cracking of isophorone (B1672270) at high temperatures. nih.gov Another laboratory-scale preparation starts from 3,5-dimethylcyclohex-2-en-1-one, which is brominated and then treated with a base to yield 3,5-dimethylphenol. prepchem.com A multi-step synthesis from xylene has also been reported, involving Friedel-Crafts acylation to form 3,5-dimethylacetophenone, followed by oxidation and hydrolysis to yield the phenol (B47542). google.com

Synthesis of Structurally Related Pentafluorobenzoate Derivatives

The methodologies described for the synthesis of this compound can be extended to produce a variety of structurally related pentafluorobenzoate derivatives. By varying the phenolic starting material, a library of esters with different substitution patterns on the phenyl ring can be generated.

For example, the reaction of 2,6-dimethylphenol (B121312) with chloroacetyl chloride in the presence of diisopropylethylamine has been reported to produce chloro-acetic acid 2,6-dimethyl-phenyl ester in high yield. This demonstrates the applicability of using an acyl chloride for the esterification of a sterically hindered phenol.

Similarly, 4-methylphenyl derivatives have been synthesized. For instance, (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone was obtained from the reaction of 1-azido-2,3,4,5,6-pentafluorobenzene and 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione. nih.gov While not a direct pentafluorobenzoate ester of 4-methylphenol, this synthesis illustrates the incorporation of the p-tolyl moiety in complex fluorinated molecules. The synthesis of methyl 2-(4-methylphenyl)benzoate has also been achieved through the reaction of a sulfonic derivative with a 4-methylphenylzinc halide, showcasing alternative coupling strategies. google.com

These examples underscore the versatility of the synthetic routes, allowing for the creation of a diverse range of aryl pentafluorobenzoates by selecting the appropriate phenol precursor.

Analogues with Varied Aryl and Alkyl Moieties

The synthesis of analogues of this compound with varied aryl and alkyl moieties can be systematically approached by modifying the phenolic precursor. A variety of substituted phenols are commercially available or can be synthesized, allowing for a diverse range of analogues. For example, phenols with different alkyl groups (e.g., ethyl, isopropyl) or additional aryl substituents could be used in place of 3,5-dimethylphenol.

The general synthetic strategy would remain the same: the esterification of the selected phenol with a pentafluorobenzoyl source. The table below illustrates potential analogues that could be synthesized using this approach.

| Phenolic Precursor | Resulting Analogue | Key Structural Variation |

| 4-tert-Butylphenol | 4-tert-Butylphenyl pentafluorobenzoate | Different alkyl substitution pattern |

| Biphenyl-4-ol | Biphenyl-4-yl pentafluorobenzoate | Introduction of an additional aryl ring |

| 3,5-Di-tert-butylphenol | 3,5-Di-tert-butylphenyl pentafluorobenzoate | Sterically hindered alkyl groups |

Functionalized this compound Derivatives

Functionalization of the this compound structure can be achieved by introducing various functional groups onto the 3,5-dimethylphenyl ring. This can be accomplished either by starting with a pre-functionalized 3,5-dimethylphenol derivative or by post-synthesis modification of the ester. For instance, the synthesis of 3,5-bis-(trifluoromethyl)phenyl sulfones from 3,5-bis-(trifluoromethyl)benzenethiol demonstrates a pathway to introduce sulfone groups, which can then be used to create further derivatives. researchgate.net Similarly, the synthesis of pyrazole (B372694) derivatives from 3′,5′-bis(trifluoromethyl)acetophenone showcases methods for incorporating complex heterocyclic moieties. mdpi.com

These strategies can be adapted to introduce functional groups such as nitro, amino (via reduction of a nitro group), or additional halogen atoms onto the 3,5-dimethylphenyl ring prior to esterification. The table below outlines some hypothetical functionalized derivatives and the synthetic rationale.

| Functionalized Precursor | Target Derivative | Incorporated Functional Group |

| 3,5-Dimethyl-4-nitrophenol | 3,5-Dimethyl-4-nitrophenyl pentafluorobenzoate | Nitro group |

| 4-Amino-3,5-dimethylphenol | 4-Amino-3,5-dimethylphenyl pentafluorobenzoate | Amino group |

| 4-Bromo-3,5-dimethylphenol | 4-Bromo-3,5-dimethylphenyl pentafluorobenzoate | Bromo group |

Novel Synthetic Strategies and Atom-Economic Approaches

Modern organic synthesis emphasizes the development of efficient and environmentally benign methods. For aryl esters, this includes the use of transition-metal catalysis and the exploration of asymmetric synthesis for chiral derivatives.

Transition-Metal Catalyzed Routes to Aryl Esters

Transition-metal catalysis has emerged as a powerful tool for the formation of C-O bonds in aryl esters, often providing milder reaction conditions and broader substrate scope compared to traditional methods. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly prominent. For example, the palladium-catalyzed coupling of aryl halides with ester enolates is an efficient method for producing α-aryl esters at room temperature. nih.gov Another innovative approach involves the palladium-catalyzed carbonylation of aryl halides using molybdenum hexacarbonyl as a solid source of carbon monoxide, which simplifies the handling of gaseous reagents. nih.gov

While direct C-H activation for ester synthesis is a burgeoning field, the more established methods involve the coupling of an aryl halide or triflate with an alcohol or carboxylic acid. nih.gov For the synthesis of this compound, a transition-metal catalyzed approach could involve the coupling of a 3,5-dimethylphenyl halide with pentafluorobenzoic acid or vice versa.

Asymmetric Synthesis Considerations for Chiral Derivatives

When the aryl or acyl portion of an ester contains a chiral center, asymmetric synthesis becomes a critical consideration to produce enantiomerically pure compounds. While this compound itself is achiral, the synthesis of chiral derivatives is a significant area of research. Nickel-catalyzed reductive cross-coupling reactions have been successfully employed for the asymmetric synthesis of enantioenriched aryl/vinyl alkyl carbinol esters from racemic 1-chloro-1-alkanol esters. chemicalbook.com This methodology demonstrates the potential for creating chiral centers within the ester structure with high enantioselectivity.

Furthermore, palladium-catalyzed asymmetric synthesis of chiral allylic esters has been achieved with high yields and enantiomeric purity from prochiral (Z)-allylic alcohols. nist.gov Convergent catalytic asymmetric synthesis methods, such as the nickel-catalyzed enantioconvergent coupling of a racemic alkyl halide with an olefin, provide a direct route to esters of enantioenriched dialkyl carbinols. These advanced strategies could be applied to synthesize chiral derivatives of this compound where chirality is introduced in a substituent on the phenyl ring or in a modified acyl group.

Mechanistic Investigations of Chemical Transformations

Reactivity of the Pentafluorobenzoate Moiety as a Leaving Group

The effectiveness of a leaving group is inversely related to its basicity; weaker bases are generally better leaving groups. masterorganicchemistry.comlibretexts.org The pentafluorobenzoate anion is the conjugate base of pentafluorobenzoic acid, a strong carboxylic acid. The high acidity of pentafluorobenzoic acid is attributed to the inductive effect of the electronegative fluorine atoms, which stabilizes the resulting carboxylate anion. nih.gov Consequently, the pentafluorobenzoate anion is a weak base and an excellent leaving group, a property that is exploited in numerous chemical reactions. masterorganicchemistry.comlibretexts.org Its ability to depart and stabilize the negative charge facilitates reactions that might be sluggish with other ester groups. nih.gov For instance, in Suzuki-Miyaura reactions of diphenylmethyl esters, the reactivity trend correlates with the pKa of the corresponding carboxylic acids, with diphenylmethyl pentafluorobenzoate showing significantly higher reactivity than its acetate (B1210297) or benzoate (B1203000) counterparts. nih.gov

Decarboxylative transformations, where a carboxylate group is eliminated as carbon dioxide, are fundamental processes in organic synthesis. While direct decarboxylation of aryl pentafluorobenzoate esters is not the most common pathway, the corresponding pentafluorobenzoate salts readily undergo catalyzed decarboxylation to generate reactive intermediates for cross-coupling reactions. acs.orgnih.govcapes.gov.br In palladium-catalyzed versions of this reaction, the decarboxylation step itself has been identified as the rate-limiting step of the catalytic cycle. acs.orgnih.gov The proposed mechanism involves the coordination of the polyfluorobenzoate salt to a Pd(II) center, followed by decarboxylation from a four-coordinate Pd(II) species to yield a three-coordinate Pd(II)-aryl complex, which then proceeds to the final product via reductive elimination. acs.org

In certain catalytic cycles, the departure of the pentafluorobenzoate leaving group is crucial for the formation of reactive cationic intermediates. A prominent example is the palladium-catalyzed aza-Heck cyclization of N-(pentafluorobenzoyloxy)sulfonamides. nih.govbris.ac.uk The catalytic cycle is initiated by the oxidative addition of the Pd(0) catalyst to the N-O bond, forming aza-Pd(II) intermediate. nih.govnih.gov For the reaction to proceed efficiently, this intermediate must dissociate the pentafluorobenzoate anion to generate a cationic Pd(II) complex. nih.govbris.ac.uk This assertion is supported by observations that less effective leaving groups or the addition of chloride ions, which coordinate to the metal center, suppress the cyclization reaction. nih.gov The resulting cationic intermediate is then susceptible to intramolecular attack by an alkene, leading to the cyclized product. nih.govnih.gov

Catalysis is paramount for achieving efficient decarboxylative cross-coupling reactions involving the pentafluorobenzoate system. Both palladium and copper catalysts have proven effective, although they often operate via different mechanisms. acs.orgcapes.gov.br In Pd-catalyzed systems using potassium polyfluorobenzoates, decarboxylation is the rate-determining step, whereas in the analogous Cu-catalyzed reactions, oxidative addition is believed to be rate-limiting. acs.orgnih.gov Bimetallic systems, such as those employing a combination of palladium and silver, have also been developed for the decarboxylative C-H bond functionalization of arenes with perfluorobenzoic acids. njtech.edu.cn Furthermore, the choice of the counter-ion to the carboxylate can influence reactivity, with studies showing that zinc polyfluorobenzoates can be more reactive than their potassium, sodium, or magnesium counterparts in certain palladium-catalyzed cross-couplings. rsc.org

| Catalyst System | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium-only | Decarboxylative cross-coupling of potassium polyfluorobenzoates | Decarboxylation is the rate-limiting step. | acs.orgnih.gov |

| Copper-only | Decarboxylative cross-coupling of potassium polyfluorobenzoates | Oxidative addition is the rate-limiting step. | acs.orgcapes.gov.br |

| Palladium/Silver | Decarboxylative C-H functionalization | Bimetallic system enables arylation of simple arenes. | njtech.edu.cn |

| Palladium/Zinc | Decarboxylative cross-coupling of zinc polyfluorobenzoates | Zinc salts showed enhanced reactivity over alkali metal salts. | rsc.org |

The 3,5-dimethylphenyl pentafluorobenzoate ester is a valuable electrophile in various palladium-catalyzed cross-coupling reactions. Its high reactivity allows for transformations under conditions where other esters might fail. This is particularly evident in Suzuki-Miyaura couplings and aza-Heck cyclizations, where the pentafluorobenzoate moiety plays a critical role either as part of the electrophilic substrate or as an excellent leaving group. nih.govnih.gov

A key aspect of aryl ester cross-coupling is the selective cleavage of either the C(aryl)-O or C(acyl)-O bond. For pentafluorophenyl esters, including this compound, palladium-catalyzed Suzuki-Miyaura reactions proceed via a highly selective cleavage of the C(acyl)-O bond. nih.gov This pathway generates an acyl-palladium intermediate, which then couples with a boronic acid to form a ketone. This selectivity establishes pentafluorophenyl esters as effective and stable acylating agents in cross-coupling. nih.gov In contrast, for diarylmethyl esters, the selective cleavage occurs at the O-C(benzyl) bond, proceeding through an SN2-type oxidative addition mechanism. nih.gov The specific bond that is cleaved is therefore highly dependent on the structure of the ester substrate. Nickel-catalyzed systems have also been developed for the decarboxylation of aryl carbamates, which proceeds through the cleavage of the C(aryl)-O bond. organic-chemistry.org

In aza-Heck cyclizations of N-(pentafluorobenzoyloxy)sulfonamides, electron-deficient phosphine (B1218219) ligands such as P(3,5-(CF3)2C6H3)3 have been identified as privileged, promoting the desired cyclization. nih.govbris.ac.uk For Suzuki-Miyaura couplings of aryl esters, sterically bulky dialkylbiaryl phosphine ligands, like XPhos and n-BuPAd2, are often employed to facilitate the challenging C-O bond activation step. nih.govorganic-chemistry.org The specific ligand can be tailored to the substrate; for instance, coupling with heteroaryl chlorides may require different ligands than simple aryl chlorides to avoid catalyst deactivation. organic-chemistry.org

| Reaction Type | Effective Ligand(s) | Function/Effect | Reference |

|---|---|---|---|

| Aza-Heck Cyclization | P(3,5-(CF3)2C6H3)3 | Promotes efficient cyclization. | nih.govbris.ac.uk |

| Suzuki-Miyaura (Aryl Chlorides) | XPhos, n-BuPAd2 | Enables coupling of challenging/hindered aryl chlorides. | organic-chemistry.org |

| Suzuki-Miyaura (Aryl Esters) | Bulky dialkylbiaryl phosphines | Enhance rates of oxidative addition for C-O bond cleavage. | nih.gov |

| Iron-Catalyzed Kumada Coupling | DMI, DMPU (Urea-type) | Act as effective additives, more reactive than NMP. | researchgate.net |

Nucleophilic Substitution Reactions Involving the Ester Linkage

The ester linkage in this compound is susceptible to nucleophilic attack, primarily through a nucleophilic acyl substitution mechanism. This reaction pathway is fundamental to the chemistry of carboxylic acid derivatives, including esters. masterorganicchemistry.comlibretexts.org The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group. libretexts.org

In the case of this compound, the pentafluorophenoxide ion is the leaving group. Its stability is a crucial factor in the facility of the substitution reaction. The high electronegativity of the fluorine atoms on the aromatic ring stabilizes the negative charge on the resulting phenoxide, making it an excellent leaving group. This is in contrast to simpler alkoxide leaving groups, which are less stable.

The reaction can be generalized as follows:

Step 1: Nucleophilic Attack. A nucleophile (Nu⁻) attacks the carbonyl carbon of the ester.

Step 2: Formation of Tetrahedral Intermediate. A short-lived tetrahedral intermediate is formed.

Step 3: Elimination of Leaving Group. The intermediate collapses, reforming the carbonyl double bond and ejecting the pentafluorophenoxide anion.

This process is central to reactions such as hydrolysis (saponification) when using a hydroxide (B78521) nucleophile, which results in the formation of a carboxylate salt and pentafluorophenol. libretexts.org The equilibrium of nucleophilic acyl substitution reactions generally favors the side with the weaker base. masterorganicchemistry.com Given that pentafluorophenoxide is a relatively weak base due to the electron-withdrawing nature of the fluorine atoms, these substitution reactions are often thermodynamically favorable.

It is important to distinguish this from nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the pentafluorophenyl ring directly. nih.govmasterorganicchemistry.com While the highly electron-deficient pentafluorophenyl ring is prone to SNAr reactions, nucleophilic attack at the ester's carbonyl carbon is typically the preferred pathway for reactions involving the ester linkage itself. nih.govnih.gov

Intramolecular Rearrangements and Cyclization Mechanisms

While there is no direct evidence in the reviewed literature for the involvement of 1,3-dioxolan-2-ylium ions in the rearrangement of this compound itself, this type of intermediate is significant in the transformation of other carbonyl compounds. acs.org These cyclic cationic species are typically generated from the reaction of acylfurans with 1,2-diols in the presence of acid. researchgate.net The process involves the formation of a furyl ketal, which then undergoes protiodefuranation to yield the 1,3-dioxolan-2-ylium cation. This cation can then be opened by a nucleophile to form an ester. researchgate.net

The general pathway is:

Reaction of a carbonyl compound (like a ketone) with a 1,2-diol under acidic conditions to form a ketal.

Protonation and subsequent rearrangement to form the stabilized 1,3-dioxolan-2-ylium cation.

Nucleophilic attack on the cation, leading to ring-opening and the formation of a new ester product.

Such intermediates have been used in the synthesis of various compounds, including tetronic acids, by reacting them with lithium enolates. psu.edu Although not directly documented for this compound, it represents a potential, albeit likely unconventional, pathway for transformation under specific reaction conditions involving diols and strong acids.

Acidic and basic conditions profoundly influence the reaction dynamics of esters like this compound, particularly in hydrolysis and rearrangement reactions.

Acidic Conditions: Under acidic catalysis, the carbonyl oxygen of the ester is protonated. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, such as water or alcohols. nih.gov This is the principle behind the Fischer esterification and acid-catalyzed ester hydrolysis. masterorganicchemistry.commasterorganicchemistry.com For rearrangements like the Fries rearrangement, a Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen, facilitating the cleavage of the ester C-O bond and the subsequent electrophilic acylation of the aromatic ring of the phenoxy group. rsc.org The reaction rate is dependent on the concentration of the acid catalyst.

Basic Conditions: In basic media, the typical reaction is saponification, a hydrolysis reaction initiated by a strong nucleophile like the hydroxide ion (OH⁻). libretexts.org The reaction proceeds via the nucleophilic acyl substitution mechanism described previously. This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol leaving group. libretexts.org The rate of hydrolysis under basic conditions is directly proportional to the concentration of the hydroxide ion. The influence of pH on the hydrolysis of similar esters has been studied, confirming that the reaction is subject to both specific acid and base catalysis. psu.edu

The choice of solvent can significantly impact the rate and outcome of reactions involving this compound by influencing the stability of reactants, intermediates, and transition states. wikipedia.org

The effects can be categorized based on solvent properties:

Polarity: For reactions that proceed through charged intermediates or transition states, such as nucleophilic acyl substitution, solvent polarity is critical. Polar protic solvents (e.g., water, ethanol) can stabilize both the nucleophile and the leaving group through hydrogen bonding, and can also stabilize the charged tetrahedral intermediate. Polar aprotic solvents (e.g., DMSO, acetonitrile) are also effective at solvating cations and can accelerate reaction rates, particularly for SNAr type reactions on the pentafluorophenyl ring. wikipedia.org According to the Hughes-Ingold rules, reactions where charge is developed in the transition state are accelerated by polar solvents, while reactions where charge is dispersed are slowed. wikipedia.org

Coordinating Ability: Solvents can also participate in the reaction mechanism. For instance, in some rearrangements, the solvent may form a complex with the catalyst or intermediates, altering the reaction pathway. rsc.org

Equilibrium Position: Solvents can shift the equilibrium of a reaction. In esterification, for example, removing the water byproduct, sometimes with the aid of a solvent that forms an azeotrope with water (like toluene), can drive the reaction to completion. masterorganicchemistry.com

The table below summarizes the expected effect of different solvent types on common reactions of the target ester.

| Reaction Type | Solvent Type | Expected Effect on Rate | Rationale |

| Nucleophilic Acyl Substitution | Polar Protic (e.g., H₂O, EtOH) | Increase | Stabilizes the charged tetrahedral intermediate and leaving group through H-bonding. wikipedia.org |

| Nucleophilic Acyl Substitution | Polar Aprotic (e.g., DMSO, DMF) | Increase | Effectively solvates the counter-ion of the nucleophile, increasing its reactivity. wikipedia.org |

| Fries Rearrangement (Lewis Acid) | Non-polar (e.g., Chlorobenzene) | Favored | Prevents decomposition of the Lewis acid catalyst and avoids competing reactions with the solvent. rsc.org |

Radical and Photoredox Transformations Involving Pentafluorobenzoate Esters

Pentafluorobenzoate esters can participate in radical and photoredox-catalyzed transformations. These modern synthetic methods offer alternative pathways for functionalization that are distinct from traditional ionic mechanisms.

Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for generating radical species under mild conditions. youtube.com Redox-active esters, including those derived from pentafluorophenol, can undergo single-electron transfer (SET) processes. For example, photoredox catalysis can enable the decarboxylative fluorination of carboxylic acids via their redox-active esters, although this involves cleavage of the carboxylate from the ester, rather than a transformation of the pentafluorobenzoate itself. princeton.edu

More relevantly, the pentafluorophenyl ester group can be involved in transformations where it acts as a precursor to other functionalities. An electrochemical method has been developed for the synthesis of pentafluorophenyl esters that proceeds through an oxyl-radical intermediate, highlighting the accessibility of radical pathways. rsc.org

In transformations involving the ester as a substrate, a photoredox catalyst, upon excitation by visible light, can engage in an electron transfer with the ester or another species in the reaction mixture. This can initiate a radical cascade. For example, a related study showed that photoredox catalysis could be used for the reductive dehalogenation of activated C-X bonds, a process that proceeds via a radical pathway. organic-chemistry.org While not directly demonstrated on this compound, the principles suggest that the pentafluorobenzoyl group could be cleaved or transformed under suitable photoredox conditions. For instance, a hypothetical reaction could involve the reductive cleavage of the C-O ester bond to generate a 3,5-dimethylphenoxyl radical and a pentafluorobenzaldehyde.

Furthermore, radical-mediated reactions can be directed by ester groups. In one study, sulfamate (B1201201) esters were used to direct the chlorination of aliphatic C-H bonds via a 1,6-hydrogen-atom transfer (HAT) by a nitrogen-centered radical. nih.gov This demonstrates the potential for ester groups to participate in site-selective radical transformations.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and providing information about molecular structure and bonding strength.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. youtube.com

For 3,5-dimethylphenyl pentafluorobenzoate, the most prominent features in the IR spectrum are expected to be:

C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group, typically appearing in the 1740-1760 cm⁻¹ region. Its exact position can be influenced by the electron-withdrawing nature of the pentafluorophenyl ring. researchgate.netnih.gov

C-O Stretches: Two distinct C-O stretching vibrations associated with the ester linkage (Ar-C(=O)-O and O-Ar) are expected in the 1300-1000 cm⁻¹ range. libretexts.org

C-F Stretches: Strong and characteristic absorption bands for the C-F bonds of the pentafluorophenyl ring are expected in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the two aromatic rings. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Intensity |

| C=O (Ester) | Stretching | 1740 - 1760 | Strong, Sharp |

| C-O (Acyl-O) | Stretching | 1250 - 1300 | Strong |

| C-O (Aryl-O) | Stretching | 1100 - 1200 | Strong |

| C-F | Stretching | 1000 - 1300 | Strong, Multiple Bands |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretching | 2850 - 2960 | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. researchgate.net While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

Key expected features in the Raman spectrum of this compound include:

Aromatic Ring Modes: Symmetric "breathing" modes of the aromatic rings, which are often strong in Raman spectra, are expected.

C=C Stretches: The aromatic C=C stretching vibrations will also be present.

C=O Stretch: The ester carbonyl stretch is typically observable but may be weaker than in the IR spectrum.

Symmetric CH₃ Stretch: The symmetric stretching of the methyl groups is expected to be a prominent feature.

Raman spectroscopy provides valuable information about the molecular skeleton and symmetry, complementing the functional group information obtained from IR spectroscopy. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| C=C (Aromatic) | Ring Breathing/Stretching | 1580 - 1610 | Strong |

| C=O (Ester) | Stretching | 1740 - 1760 | Medium to Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |

| C-H (Methyl) | Symmetric Stretching | ~2920 | Strong |

| C-F | Stretching | 1000 - 1300 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound, HRMS provides the exact mass, allowing for the confirmation of its molecular formula, C₁₅H₉F₅O₂.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. In the case of aromatic esters, the molecular ion peak is typically prominent due to the stability of the aromatic rings whitman.edu. The fragmentation of this compound under mass spectrometry is expected to follow characteristic pathways for esters and fluorinated aromatic compounds. The primary fragmentation is likely to occur at the ester linkage, which is the most labile bond.

Key predicted fragmentation patterns for this compound include:

Cleavage of the ester bond: This can occur in two ways, leading to the formation of either the pentafluorobenzoyl cation or the 3,5-dimethylphenoxide radical, and vice versa.

Formation of the pentafluorobenzoyl cation (C₆F₅CO⁺) with an expected m/z of 195. This fragment is highly stabilized by the electron-withdrawing fluorine atoms.

Formation of the 3,5-dimethylphenoxide cation (C₈H₉O⁺) .

Fragmentation of the aromatic rings: Further fragmentation can occur within the aromatic rings, although this is less common for the stable pentafluorophenyl group. The dimethylphenyl fragment may lose a methyl group.

Rearrangement reactions: As with many aromatic compounds, rearrangement reactions, such as the formation of a tropylium ion from the dimethylphenyl moiety, could potentially be observed whitman.edu.

A representative mass spectrum of a similar compound, benzyl pentafluorobenzoate, shows a prominent peak for the pentafluorobenzoyl cation, supporting the predicted fragmentation pattern nist.gov. The precise masses of these fragments, as determined by HRMS, would further corroborate the proposed fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely available, analysis of analogous compounds, such as phenyl benzoate (B1203000), and general principles of crystal engineering involving fluorinated molecules can provide significant insights.

The crystal structure of phenyl benzoate, a closely related compound, reveals that the bond lengths and angles are generally within normal ranges chemicalbook.com. For this compound, the following structural features are anticipated:

Ester Group: The C-O-C ester linkage will exhibit bond lengths and angles typical for this functional group. The C=O double bond will be shorter than the C-O single bond.

Aromatic Rings: The carbon-carbon bond lengths within both the dimethylphenyl and pentafluorophenyl rings will be intermediate between single and double bonds, characteristic of aromatic systems docbrown.info. The presence of five fluorine atoms on one ring and two methyl groups on the other is expected to cause minor distortions in the ring geometries compared to unsubstituted benzene (B151609).

Dihedral Angles: The relative orientation of the two aromatic rings is defined by the dihedral angle between their planes. In phenyl benzoate, this angle is influenced by crystal packing forces chemicalbook.com. For this compound, steric hindrance between the ortho-fluorine atoms and the ester oxygen may lead to a significant twist between the pentafluorobenzoyl group and the phenoxy moiety.

| Bond | Expected Length (Å) |

|---|---|

| C=O | ~1.20 |

| C-O (ester) | ~1.35 |

| O-C (aryl) | ~1.41 |

| C-C (aromatic) | ~1.39 |

| C-F | ~1.34 |

| C-CH₃ | ~1.51 |

| Angle | Expected Angle (°) |

|---|---|

| O=C-O | ~123 |

| C-O-C | ~118 |

| C-C-C (aromatic) | ~120 |

The presence of a highly fluorinated aromatic ring in this compound introduces the possibility of various non-covalent interactions that can direct its crystal packing and lead to specific supramolecular architectures scispace.com. These interactions include:

π-π Stacking: Aromatic rings can interact through π-π stacking. The electron-poor pentafluorophenyl ring can interact favorably with the more electron-rich dimethylphenyl ring of an adjacent molecule.

C-H···F Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds of the dimethylphenyl ring and the fluorine atoms of the pentafluorophenyl ring can play a significant role in the crystal packing.

Halogen Bonding: Although less common for fluorine, the potential for halogen bonding between a fluorine atom and an electronegative atom on a neighboring molecule cannot be entirely ruled out.

The interplay of these weak interactions determines the final supramolecular assembly in the solid state. The introduction of fluorine into self-assembling systems has been shown to result in more stable and robust lattices scispace.com.

Co-crystallization is a technique used to form a single crystalline material from two or more different molecular components in a stoichiometric ratio. Fluorinated compounds are of particular interest in co-crystal engineering due to their ability to participate in a variety of intermolecular interactions rsc.orgoup.com.

While specific co-crystallization studies involving this compound are not documented, its structural features suggest it could be a viable candidate for forming co-crystals. The electron-deficient pentafluorophenyl ring could interact with electron-rich co-formers through π-π stacking or other charge-transfer interactions. The ester carbonyl group can act as a hydrogen bond acceptor, allowing for co-crystallization with hydrogen bond donors.

Co-crystallization with reactive species or catalysts could be a strategy to study reaction mechanisms in the solid state or to develop new materials with tailored properties. The highly fluorinated nature of one of the aromatic rings can be exploited to direct the assembly of these multi-component systems nih.gov.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It provides a good balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules.

Elucidation of Electronic Structure and Reactivity Profiles

DFT calculations are instrumental in understanding the electronic characteristics of a molecule like 3,5-dimethylphenyl pentafluorobenzoate. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface.

The electronic structure provides insights into the molecule's reactivity. For instance, the HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, which can be calculated using DFT, help in predicting the chemical behavior of the molecule.

Table 1: Key Reactivity Descriptors Calculated by DFT

| Descriptor | Description |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. |

| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons from the environment. Calculated as ω = χ2 / (2η). |

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds.

Characterization of Transition States and Reaction Pathways

DFT calculations are crucial for mapping out the potential energy surface of a chemical reaction. This allows for the identification and characterization of transition states, which are the high-energy structures that connect reactants to products. By locating the transition state, chemists can calculate the activation energy of a reaction, providing a quantitative measure of the reaction rate.

For a compound like this compound, this could involve modeling its synthesis, hydrolysis, or its participation in catalytic reactions. The geometry and energetic properties of the transition states would reveal the mechanistic details of these transformations.

Prediction and Interpretation of Spectroscopic Properties

Computational methods, particularly DFT, can predict various spectroscopic properties of molecules. This is a valuable tool for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Table 2: Spectroscopic Properties Predictable by DFT

| Spectroscopy Type | Predicted Properties |

| Infrared (IR) and Raman | Vibrational frequencies and intensities, aiding in the identification of functional groups. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (1H, 13C, 19F) and coupling constants. |

| Ultraviolet-Visible (UV-Vis) | Electronic transitions and maximum absorption wavelengths (λmax). |

Theoretical predictions of these spectra for this compound would be compared with experimental data to validate the molecular structure and its computed electronic properties.

Analysis of Weak Interactions and Non-Covalent Bonding

Non-covalent interactions play a critical role in determining the three-dimensional structure and packing of molecules in the solid state. In the case of this compound, several types of weak interactions are expected.

π-π Stacking: Interactions between the electron-rich dimethylphenyl ring and the electron-deficient pentafluorophenyl ring can lead to stacking arrangements in the crystal lattice.

C-H···F and C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl groups or the phenyl ring and the fluorine atoms of the pentafluorobenzoyl group or the oxygen atom of the ester linkage. researchgate.net

Halogen Bonding: The fluorine atoms on the pentafluorophenyl ring can act as halogen bond acceptors.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions in a crystal structure. researchgate.net It provides a graphical representation of the regions of space where different types of intermolecular contacts occur.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. bohrium.com These simulations can provide insights into the conformational flexibility of this compound and the influence of the solvent on its structure and dynamics.

By simulating the molecule over a period of time, MD can reveal the accessible conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a catalytic process.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects on the conformational preferences and reactivity of the solute. researchgate.netresearchgate.net The interactions between the solute and solvent can significantly influence the stability of different conformers and the rates of chemical reactions. bohrium.commdpi.com

Advanced Modeling of Catalytic Cycles and Ligand Performance

Pentafluorobenzoate esters can be involved in various catalytic processes, either as substrates or as part of a ligand structure. Computational modeling can be used to investigate the entire catalytic cycle of a reaction involving this compound. This involves calculating the structures and energies of all intermediates and transition states in the cycle.

Such models can provide a detailed understanding of the reaction mechanism and help in identifying the rate-determining step. This knowledge is invaluable for optimizing reaction conditions and for designing more efficient catalysts.

When a molecule like this compound or a derivative acts as a ligand in a metal-catalyzed reaction, computational descriptors can be used to quantify its steric and electronic properties. nih.gov These descriptors can then be correlated with catalytic performance (e.g., yield, selectivity), providing a rational basis for ligand design and catalyst improvement. nih.gov

Theoretical Insights into Substituent Effects and Structure-Reactivity Relationships

Computational and theoretical chemistry provide powerful tools to understand the intricate relationship between the molecular structure of "this compound" and its chemical reactivity. While direct theoretical studies specifically on this ester are not extensively documented in the literature, a comprehensive understanding can be built by analyzing the constituent parts of the molecule: the 3,5-dimethylphenyl group and the pentafluorobenzoyl group. The principles derived from studies on related substituted aryl benzoates and fluoroaromatic compounds offer significant insights.

The reactivity of an ester is largely governed by the electronic nature of both the acyl and the aryl groups. Substituents on these rings can either donate or withdraw electron density, thereby influencing the electrophilicity of the carbonyl carbon and the stability of the leaving group during reactions such as nucleophilic acyl substitution or hydrolysis.

Substituent Effects of the 3,5-Dimethylphenyl Group:

The two methyl groups on the phenyl ring are electron-donating by induction and hyperconjugation. In the 3,5- (or meta) positions, their primary influence is inductive. This electron donation increases the electron density on the phenoxy oxygen atom, making the 3,5-dimethylphenoxide a poorer leaving group compared to an unsubstituted phenoxide.

Substituent Effects of the Pentafluorobenzoyl Group:

Conversely, the pentafluorobenzoyl group is strongly electron-withdrawing. The high electronegativity of the fluorine atoms significantly withdraws electron density from the benzene (B151609) ring and, consequently, from the carbonyl carbon. This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The pentafluorophenyl group's strong inductive and resonance electron-withdrawing nature is a key determinant of the ester's reactivity.

Structure-Reactivity Relationships:

Theoretical studies on the hydrolysis of other substituted phenyl benzoates have quantified these relationships using Hammett plots and other linear free-energy relationships. rsc.org For instance, the alkaline hydrolysis of substituted phenyl benzoates shows a positive ρ (rho) value, indicating that the reaction is favored by electron-withdrawing substituents on the phenyl leaving group. rsc.org While the 3,5-dimethyl groups are electron-donating, the pentafluorinated acyl group is the dominant factor in enhancing the carbonyl's electrophilicity.

Computational methods, particularly Density Functional Theory (DFT), are frequently used to model reaction mechanisms and predict reactivity. nih.gov DFT calculations can provide valuable data on the geometries of reactants, transition states, and products, as well as their relative energies. For a reaction like hydrolysis, a theoretical study would typically calculate the energy barrier for the formation of the tetrahedral intermediate, which is often the rate-determining step.

To illustrate the impact of substituents on reactivity, the following table presents data from a kinetic study of the alkaline hydrolysis of various substituted phenyl benzoates. This data helps in contextualizing the expected reactivity of this compound.

| Substituent (X) in X-C₆H₄CO₂C₆H₅ | Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Relative Rate |

| 4-NO₂ | 1.83 | 17.1 |

| 4-Cl | 0.28 | 2.6 |

| H | 0.107 | 1.0 |

| 4-CH₃ | 0.045 | 0.42 |

| 4-OCH₃ | 0.027 | 0.25 |

This table is illustrative and based on generalized data for substituted phenyl benzoates to demonstrate electronic effects. The data is not specific to this compound.

The data clearly shows that electron-withdrawing groups (like 4-NO₂) on the acyl portion accelerate the reaction, while electron-donating groups (like 4-CH₃ and 4-OCH₃) slow it down. Based on this trend, the powerful electron-withdrawing nature of the pentafluorobenzoyl group in this compound would render the ester highly reactive towards nucleophiles, despite the weakly electron-donating 3,5-dimethylphenyl group.

Furthermore, theoretical models can predict other molecular properties that influence reactivity, such as bond lengths, bond angles, and atomic charges. For this compound, calculations would likely show a relatively long and polarized C-O ester bond (the one connecting to the dimethylphenyl group), facilitating its cleavage during a substitution reaction. The calculated charge on the carbonyl carbon would be significantly positive due to the influence of the five fluorine atoms.

Emerging Research Directions and Applications in Synthetic Organic Chemistry

Development of 3,5-Dimethylphenyl Pentafluorobenzoate as a Versatile Synthetic Reagent

The unique electronic properties of this compound, stemming from its distinct aryl components, make it a promising candidate for a versatile synthetic reagent. The pentafluorophenyl ester group acts as a highly reactive leaving group, facilitating acyl substitution reactions under mild conditions, while the 3,5-dimethylphenyl group offers a stable structural motif for building more complex molecular architectures.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying complex molecules at a late step in their synthesis. wikipedia.orgscispace.com This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. researchgate.netnih.gov The high reactivity of pentafluorophenyl esters makes them ideal for LSF.

Pentafluorophenyl esters have been identified as exceptionally reactive electrophilic acylating agents for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. nsf.gov These reactions proceed via selective cleavage of the C(acyl)-O bond, establishing pentafluorophenyl esters as stable, yet highly reactive, precursors for generating acyl-metal intermediates. This reactivity suggests that this compound could be employed to introduce the 3,5-dimethylbenzoyl moiety into complex substrates under relatively mild, catalytic conditions.

Furthermore, research has demonstrated that pentafluorophenyl esters are highly effective precursors for generating ketyl radicals under mild reduction with samarium(II) iodide (SmI₂). organic-chemistry.org This system enables the highly chemoselective synthesis of α,α-dideuterio alcohols from esters, tolerating a wide array of sensitive functional groups. organic-chemistry.org The exceptional reactivity is attributed to the electron-deficient nature of the pentafluorophenyl group, which lowers the reduction potential of the ester. This positions this compound as a potential tool for isotopic labeling in LSF, a critical process in drug metabolism studies.

| Ester Type | Reactivity as Ketyl Precursor | Key Advantage | Reference |

|---|---|---|---|

| Pentafluorophenyl Ester | Very High | High chemoselectivity and efficiency at low temperatures. | organic-chemistry.org |

| Phenyl Ester | Moderate | Standard acyl precursor. | organic-chemistry.org |

| Alkyl Ester (e.g., Methyl) | Low | Generally unreactive under mild SmI₂ conditions. | organic-chemistry.org |

Similarly, in natural product synthesis, strategic introduction of substituted aryl groups is often a critical challenge. The modified Julia-Kocienski olefination, for example, has been successfully applied to the synthesis of the natural product resveratrol (B1683913) using 3,5-bis(trifluoromethyl)phenyl sulfones as reagents. organic-chemistry.org This highlights the utility of activated phenyl derivatives in building complex natural product analogues. By analogy, this compound could serve as a robust building block for acylation reactions, providing a key intermediate that can be further elaborated into complex natural products or their analogues.

Strategic Design of Catalytic Systems Incorporating Dimethylphenyl and Pentafluorophenyl Moieties

The distinct electronic natures of the 3,5-dimethylphenyl (electron-donating) and pentafluorophenyl (highly electron-withdrawing) groups make them valuable components in the design of advanced catalytic systems. Their incorporation into ligands and other parts of a catalyst assembly can be used to fine-tune catalytic activity and selectivity.

The development of new chiral ligands is central to progress in asymmetric catalysis. psu.eduscispace.comchimia.ch The steric and electronic properties of a ligand dictate the stereochemical outcome of a reaction. The dimethylphenyl group, while not chiral itself, can be incorporated into larger chiral scaffolds to modulate these properties. For example, chiral Schiff base ligands derived from terpenes have been synthesized using a dimethylphenyl acetate (B1210297) derivative as a key intermediate. researchgate.net These ligands were subsequently used in the vanadium-catalyzed asymmetric oxidation of sulfides. researchgate.net The dimethylphenyl unit can influence the conformational rigidity and the steric environment around the metal center, which are critical for achieving high enantioselectivity.

| Ligand Class | Key Feature | Typical Application | Reference |

|---|---|---|---|

| Semicorrins / Bisoxazolines (BOX) | C₂-Symmetric | Cu-catalyzed cyclopropanation, Pd-catalyzed allylic substitution. | scispace.com |

| Phosphinooxazolines (PHOX) | Non-symmetrical P,N-Ligands | Pd-catalyzed allylic substitution, Heck reactions. | nih.gov |

| Terpene-derived Schiff Bases | Incorporation of bulky aryl groups (e.g., dimethylphenyl). | V-catalyzed asymmetric sulfide (B99878) oxidation. | researchgate.net |

Ligand tuning is a fundamental strategy for optimizing catalyst performance. doaj.org This involves systematically modifying the ligand structure to alter its electronic and steric properties. The pentafluorophenyl group, due to its strong electron-withdrawing nature, is particularly effective in this regard. For instance, in platinum catalysts designed for nitrile hydration, arranging electron-deficient and electron-rich ligands trans to one another creates a "donor-acceptor" system that enhances catalytic activity. researchgate.net Similarly, modifying phosphine (B1218219) ligands on a Pd/TiO₂ catalyst with triphenylphosphine (B44618) significantly improves selectivity in acetylene (B1199291) hydrogenation by sterically hindering ethylene (B1197577) access to the metal sites. rsc.org

Exploration of this compound in Polymer and Materials Science as a Monomer or Precursor

The unique properties of fluorinated compounds have led to their widespread use in materials science. researchgate.netnih.gov The pentafluorophenyl group, in particular, offers a combination of thermal stability, hydrophobicity, and unique electronic characteristics.

Polymers derived from pentafluorophenyl acrylate (B77674) (PPFPA) and pentafluorophenyl methacrylate (B99206) (PPFPMA) serve as highly versatile "precursor polymers". researchgate.net The pentafluorophenyl ester group functions as a polymeric active ester, which can react efficiently and quantitatively with primary and secondary amines to form a diverse range of functional polyacrylamides. These precursor polymers exhibit greater hydrolytic stability and solubility in a wider range of organic solvents compared to more traditional active ester polymers. researchgate.net

While this compound is a small molecule, its structure provides a blueprint for designing novel monomers. A monomer containing both a polymerizable group (like a vinyl or acrylate) and the this compound structure could be synthesized. After polymerization, the resulting material would have pendant pentafluorobenzoyl groups, which could be used for post-polymerization modification, allowing for the covalent attachment of various functional molecules, drugs, or biomolecules. The dimethylphenyl moiety would be integrated into the polymer backbone, potentially influencing the material's bulk properties such as rigidity and thermal stability. This approach aligns with modern materials design, such as the use of functional cyclophane precursors for chemical vapor deposition (CVD) to create precisely controlled polymer coatings. d-nb.info

Innovations in Fluorine Chemistry Enabled by Pentafluorobenzoate Reactivity

The introduction of fluorine into organic molecules can dramatically alter their steric and electronic properties, leading to applications in pharmaceuticals, agrochemicals, and materials science. The pentafluorobenzoyl group, a key component of this compound, is a powerful tool in this domain. The high reactivity of the pentafluorobenzoate ester linkage, driven by the strong electron-withdrawing nature of the pentafluorophenyl ring, facilitates a range of chemical transformations that are often challenging with other ester groups.

The reactivity of pentafluorobenzoate esters makes them excellent precursors for various chemical reactions. For instance, they have been identified as highly reactive O-ketyl precursors, which can be reduced under mild conditions using agents like samarium(II) iodide (SmI₂). This reactivity enables chemoselective transformations, such as the synthesis of deuterated alcohols, which are valuable in medicinal chemistry and as building blocks for complex molecules.

A particularly noteworthy aspect of pentafluorobenzoate reactivity is the facility with which the pentafluorobenzoate anion can act as a leaving group. In certain palladium-catalyzed reactions, the pentafluorobenzoate leaving group can undergo protodecarboxylation to form pentafluorobenzene. This process can be crucial for the efficiency of catalytic cycles, as it drives the reaction forward and can regenerate a basic catalyst in situ. This unique reactivity profile distinguishes pentafluorobenzoates from many other ester-based leaving groups.

The table below provides a qualitative comparison of the reactivity of different ester groups in a typical nucleophilic acyl substitution reaction, illustrating the enhanced reactivity of the pentafluorobenzoate ester.

Table 1: Comparative Reactivity of Various Ester Groups in Nucleophilic Acyl Substitution

| Ester Group | Structure of Leaving Group Alcoholate | Relative Reactivity | Key Features of the Ester |

| Acetate | CH₃O⁻ | Low | Stable, common protecting group. |

| Benzoate (B1203000) | C₆H₅O⁻ | Moderate | More reactive than acetate due to resonance stabilization. |

| Trifluoroacetate | CF₃CH₂O⁻ | High | Highly activated by the electron-withdrawing CF₃ group. |

| Pentafluorobenzoate | C₆F₅O⁻ | Very High | Exceptionally reactive due to the inductive and resonance effects of the C₆F₅ ring; acts as an excellent leaving group. |

This table provides an illustrative comparison based on general principles of organic reactivity.

The utility of the pentafluorobenzoyl moiety extends to polymer chemistry, where constitutional isomers of pentafluorophenyl ethynylbenzoates have been used to synthesize functional poly(phenylacetylenes). The reactivity of the pentafluorophenyl ester allows for post-polymerization modification with various amines, demonstrating how this functional group can be used to tune the properties of macromolecular structures.

Sustainable Synthesis and Green Chemistry Considerations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound provides a useful case study for applying these principles. A common laboratory-scale synthesis would involve the reaction of 3,5-dimethylphenol (B42653) with pentafluorobenzoyl chloride in the presence of a base, or the direct esterification of 3,5-dimethylphenol with pentafluorobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

To evaluate the "greenness" of such a synthesis, several metrics can be employed, including Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). Atom Economy, conceived by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor and PMI, developed by Roger Sheldon and the ACS Green Chemistry Institute Pharmaceutical Roundtable respectively, provide a broader measure of the waste generated in a process.

Below is a hypothetical green chemistry analysis for the synthesis of this compound via the acylation of 3,5-dimethylphenol with pentafluorobenzoyl chloride.

Reaction Scheme:

C₈H₁₀O + C₇HF₅O → C₁₅H₉F₅O₂ + HCl (3,5-dimethylphenol) + (pentafluorobenzoyl chloride) → (this compound) + (Hydrogen Chloride)

Table 2: Illustrative Green Chemistry Metrics for the Synthesis of this compound

| Metric | Formula | Calculation for Hypothetical Synthesis* | Interpretation |

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | (316.25 / (122.17 + 230.52)) x 100 = 89.7% | A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product. |

| E-Factor | Total Waste (kg) / Product (kg) | Assuming 90% yield and standard workup: ~1.5 | A lower E-Factor is better. For specialty chemicals, an E-Factor of 1-5 is considered good. |

| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Product (kg) | Based on the E-Factor: ~2.5 | A lower PMI is desirable. This metric includes all materials used (reactants, solvents, workup chemicals). |

Calculations are based on a hypothetical reaction with assumed yields and workup procedures for illustrative purposes. MW = Molecular Weight.

To improve the sustainability of this synthesis, several strategies could be considered:

Catalytic Routes: Developing a catalytic method for the direct esterification of 3,5-dimethylphenol with pentafluorobenzoic acid would avoid the use of the stoichiometric activating agent (like DCC) or the generation of HCl from the acyl chloride.

Solvent Selection: Replacing hazardous chlorinated solvents (e.g., dichloromethane) often used in acylation reactions with greener alternatives like 2-methyltetrahydrofuran (B130290) or even performing the reaction under solvent-free conditions would significantly reduce the environmental impact.

Waste Valorization: The HCl byproduct from the acyl chloride route could potentially be neutralized and converted into a useful salt, rather than being treated as waste.

The pursuit of sustainable synthetic routes is not only an environmental imperative but also a driver of innovation, pushing chemists to develop more efficient and elegant chemical transformations. The principles of green chemistry provide a robust framework for guiding these efforts in the synthesis of valuable compounds like this compound.

Q & A

Q. What are the common synthetic routes for 3,5-dimethylphenyl pentafluorobenzoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification between pentafluorobenzoyl chloride and 3,5-dimethylphenol. A two-step approach is recommended:

- Step 1: Generate pentafluorobenzoyl chloride via thionyl chloride treatment of pentafluorobenzoic acid .

- Step 2: React with 3,5-dimethylphenol in anhydrous dichloromethane (DCM) using a base (e.g., triethylamine) to neutralize HCl byproducts. Optimization strategies include:

- Catalyst: Use DMAP (4-dimethylaminopyridine) to accelerate the reaction .

- Solvent: Anhydrous DCM or THF to avoid hydrolysis.

- Temperature: 0–25°C to balance reactivity and side reactions. Yields >80% are achievable under inert atmospheres.

Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?

Key methods include:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons from the 3,5-dimethylphenyl group appear as a singlet (δ 6.7–7.2 ppm).

- ¹⁹F NMR: Five distinct signals for the pentafluorobenzoate group (δ -140 to -160 ppm) .

Advanced Research Questions

Q. How does the electronic nature of the pentafluorobenzoate group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing effect of the pentafluorophenyl group enhances the electrophilicity of adjacent functional groups, making it useful in:

- Ligand Design: As a precursor for phosphine ligands (e.g., 3,5-Xyl-SKEWPHOS), where fluorinated aryl groups improve catalytic activity in asymmetric hydrogenation .

- Suzuki-Miyaura Coupling: The ester’s electron-deficient aromatic ring stabilizes transition states, facilitating aryl-aryl bond formation . Experimental validation: Compare reaction rates of fluorinated vs. non-fluorinated analogs using kinetic studies .

Q. What strategies resolve data contradictions when analyzing the compound’s stability under varying pH conditions?

Contradictions often arise from degradation pathways (hydrolysis or photolysis). A systematic approach includes:

- Controlled Stability Studies:

| Condition | Analytical Method | Key Metrics |

|---|---|---|

| pH 2–12 (aqueous) | HPLC-MS | Degradation products |

| UV exposure | NMR/IR | Structural changes |

| Thermal (25–80°C) | TGA/DSC | Thermal decomposition |

- Data Reconciliation: Use multivariate analysis (e.g., PCA) to identify dominant degradation factors .

Q. How can computational modeling predict the compound’s interactions in enzyme inhibition studies?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal binding affinities to target enzymes (e.g., cyclooxygenase-2). Key steps:

- Ligand Preparation: Optimize 3D structure using Gaussian (DFT/B3LYP/6-31G*) .

- Protein-Ligand Dynamics: Simulate interactions over 100 ns to assess stability of hydrogen bonds with active-site residues . Validation: Compare inhibition constants (Kᵢ) from in vitro assays with computational predictions .

Methodological Considerations Table

| Aspect | Recommendation | Reference |

|---|---|---|

| Synthesis Yield | Use Schlenk techniques for moisture-sensitive steps | |

| Purification | Column chromatography (silica gel, hexane:EtOAc) | |

| Storage | -20°C in amber vials under argon | |

| Toxicity Handling | Follow GHS Category 4 protocols (gloves/ventilation) |

Retrosynthesis Analysis